magnesium;1,1,1,2,2,3,3,4,4-nonafluorobutane;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1,1,1,2,2,3,3,4,4-nonafluorobutane;bromide is a compound that combines magnesium, bromide, and a perfluorinated butane derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,1,1,2,2,3,3,4,4-nonafluorobutane;bromide typically involves the reaction of magnesium bromide with 1,1,1,2,2,3,3,4,4-nonafluorobutane. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity required for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1,1,1,2,2,3,3,4,4-nonafluorobutane;bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The magnesium center can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nonafluorobutane derivatives, while oxidation and reduction reactions can produce different oxidation states of the magnesium center .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, magnesium;1,1,1,2,2,3,3,4,4-nonafluorobutane;bromide is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for introducing perfluorinated groups into organic molecules .
Biology
In biological research, this compound can be used to study the effects of perfluorinated compounds on biological systems. Its interactions with biological molecules can provide insights into the behavior of similar compounds in living organisms .
Medicine
Its interactions with biological molecules could be explored for therapeutic purposes .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of magnesium;1,1,1,2,2,3,3,4,4-nonafluorobutane;bromide involves its interactions with other molecules through its magnesium center and perfluorinated butane moiety. The magnesium center can coordinate with other atoms, facilitating various chemical reactions. The perfluorinated butane moiety provides stability and unique reactivity, making the compound valuable in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium nonafluorobutane-1-sulphonate: Similar in structure but with a sulfonate group instead of bromide.
Magnesium chloride: Shares the magnesium center but lacks the perfluorinated butane moiety.
Magnesium iodide: Similar to magnesium bromide but with iodine instead of bromide.
Uniqueness
Magnesium;1,1,1,2,2,3,3,4,4-nonafluorobutane;bromide is unique due to its combination of a magnesium center with a perfluorinated butane moiety and a bromide ion. This combination provides unique chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
82416-69-1 |
---|---|
Molekularformel |
C4BrF9Mg |
Molekulargewicht |
323.24 g/mol |
IUPAC-Name |
magnesium;1,1,1,2,2,3,3,4,4-nonafluorobutane;bromide |
InChI |
InChI=1S/C4F9.BrH.Mg/c5-1(6)2(7,8)3(9,10)4(11,12)13;;/h;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
HAPDLLGHSJCCGN-UHFFFAOYSA-M |
Kanonische SMILES |
[C-](C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.